2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a structurally complex molecule featuring a thiazole core substituted with a 5-chloropyridin-2-ylamino group and linked to a 4-(2-fluorophenyl)piperazine moiety via an acetyl bridge. This design integrates pharmacophores known for diverse biological activities, including kinase inhibition, neurotransmitter receptor modulation, and antimicrobial effects.
The thiazole ring serves as a central scaffold, with the 5-chloropyridin-2-ylamino substituent contributing to π-π stacking interactions in target binding pockets. The acetyl linker provides conformational flexibility, balancing rigidity and rotational freedom for optimal ligand-receptor interactions .
Synthetic routes for analogous compounds involve coupling arylpiperazines with functionalized thiazole intermediates. For example, describes the synthesis of structurally related compounds via amide bond formation between arylpiperazines and carboxylic acid derivatives . Crystallographic data (where available) are refined using programs like SHELXL, ensuring accurate structural characterization .
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5OS/c21-14-5-6-18(23-12-14)25-20-24-15(13-29-20)11-19(28)27-9-7-26(8-10-27)17-4-2-1-3-16(17)22/h1-6,12-13H,7-11H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYPNDDOZJVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
The chemical structure of the compound can be represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C17H18ClFN4S |
| Molecular Weight | 348.87 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 973127 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and piperazine moieties have been reported to show activity against various bacterial strains. In a study evaluating a series of thiazole derivatives, it was found that certain compounds displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A related study focused on thiazole-based compounds demonstrated that some derivatives exhibited cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values for these compounds ranged from 27.1 µM to over 100 µM, indicating moderate to potent activity depending on the specific derivative tested .
Study 1: Cytotoxicity Evaluation
In a detailed evaluation of related thiazole compounds, one derivative exhibited an IC50 value of 27.1 µM against MDA-MB-231 cells, suggesting substantial cytotoxicity. Comparatively, the standard drug sorafenib had an IC50 value of 5.2 µM against the same cell line . This highlights the potential of structurally similar compounds in developing effective anticancer agents.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. In one study, docking simulations indicated favorable interactions with VEGFR2 kinase, which is crucial in tumor angiogenesis. The compound showed a binding affinity comparable to known inhibitors, suggesting its potential as an angiogenesis inhibitor .
Comparison with Similar Compounds
Thiazole Substituents (R1):
- Electron-withdrawing groups (e.g., 5-chloro or 5-fluoro pyridinyl) enhance binding affinity to kinases or receptors by stabilizing charge-transfer interactions. The target compound’s 5-chloropyridin-2-yl group may confer selectivity for kinases like JAK2 or EGFR .
- Methyl or trifluoromethyl groups (e.g., in MK45) increase lipophilicity, improving membrane permeability but risking off-target effects .
Piperazine Substituents (R2):
Linker Modifications:
- Acetyl vs. alkyl chains : The acetyl linker in the target compound offers rigidity, favoring entropic gains upon binding. In contrast, MK45’s butan-1-one linker increases conformational flexibility, accommodating larger binding sites .
Pharmacokinetic and Toxicity Profiles
- Target Compound : Predicted logP ≈ 3.2 (moderate lipophilicity), suggesting good oral bioavailability. The fluorine atom may mitigate CYP450-mediated metabolism, extending half-life .
- MK45 : Higher logP (≈4.1) correlates with hepatotoxicity risks in preclinical models .
- Hydroxyethyl-piperazine derivatives : Lower logP (≈1.8) limits CNS activity but reduces hepatic strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
